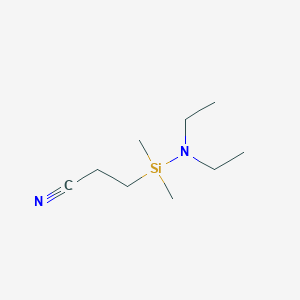

2-Cyanoethyldimethyl(diethylamino)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2Si |

|---|---|

Molecular Weight |

184.35 g/mol |

IUPAC Name |

3-[diethylamino(dimethyl)silyl]propanenitrile |

InChI |

InChI=1S/C9H20N2Si/c1-5-11(6-2)12(3,4)9-7-8-10/h5-7,9H2,1-4H3 |

InChI Key |

INBSTELVPGCCSC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)[Si](C)(C)CCC#N |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 2 Cyanoethyldimethyl Diethylamino Silane

Investigation of Primary Synthetic Pathways

The formation of 2-Cyanoethyldimethyl(diethylamino)silane can be approached through two primary synthetic routes: the hydrosilylation of acrylonitrile (B1666552) with a suitable aminosilane (B1250345) and the amination of a pre-functionalized chlorosilane. Each pathway offers distinct advantages and challenges in terms of precursor availability, reaction control, and product purity.

Design Principles for Aminosilane Synthesis

The design of synthetic routes for aminosilanes has evolved towards more sustainable and atom-economical methods. rsc.orgresearchgate.net Traditionally, the synthesis of aminosilanes often involves the reaction of corrosive chlorosilanes with amines, which generates stoichiometric amounts of ammonium (B1175870) salt waste. rsc.orglanl.gov While effective, this method presents challenges in product purification and waste disposal.

Modern design principles favor catalytic approaches that minimize waste and avoid harsh reagents. Dehydrogenative coupling of amines and silanes, for instance, produces only hydrogen gas as a byproduct, offering a greener alternative. researchgate.netrsc.org For a molecule like this compound, a key design consideration is the strategic introduction of the cyanoethyl and diethylamino groups onto the dimethylsilyl core. This can be achieved by either forming the Si-C bond first, followed by the Si-N bond, or vice versa. The choice of strategy is often dictated by the availability and stability of the precursors.

Hydrosilylation represents an efficient method for forming Si-C bonds, and it is a widely used industrial process for producing organofunctional silanes. nih.govwikipedia.org The alternative, amination of a chlorosilane, is a well-established and robust method for creating Si-N bonds. researchgate.net

Exploration of Precursor Reactants and Reaction Conditions

Pathway A: Hydrosilylation of Acrylonitrile

This pathway involves the catalytic addition of a Si-H bond from a precursor silane (B1218182) across the C=C double bond of acrylonitrile. The logical precursor for this reaction would be dimethyl(diethylamino)silane .

Reaction Scheme: (CH₃)₂Si(H)N(C₂H₅)₂ + H₂C=CHCN → (CH₃)₂Si(CH₂CH₂CN)N(C₂H₅)₂

The hydrosilylation of acrylonitrile can yield two isomeric products: the β-isomer (2-cyanoethylsilane) and the α-isomer (1-cyanoethylsilane). For many applications, the β-isomer is the desired product. epa.gov The selectivity of this reaction is highly dependent on the catalyst employed. Research has shown that ruthenium-based catalysts tend to favor the formation of the β-isomer, while rhodium catalysts often yield the α-isomer as the major product. epa.gov Platinum catalysts, such as Karstedt's or Speier's catalyst, are also widely used for hydrosilylation but may lead to mixtures of isomers. nih.gov

Typical reaction conditions for hydrosilylation involve mixing the silane and acrylonitrile in the presence of a catalytic amount of a transition metal complex. The reaction can often be performed at moderate temperatures, although heating may be required to achieve a reasonable reaction rate. The use of a solvent is common to ensure homogeneity.

Pathway B: Amination of 2-Cyanoethyldimethylchlorosilane

This route involves the synthesis of the target molecule through the formation of the Si-N bond as the final step. The key precursor for this reaction is 2-cyanoethyldimethylchlorosilane , which is then reacted with diethylamine (B46881) .

Reaction Scheme: (CH₃)₂Si(CH₂CH₂CN)Cl + 2 HN(C₂H₅)₂ → (CH₃)₂Si(CH₂CH₂CN)N(C₂H₅)₂ + (C₂H₅)₂NH₂Cl

This reaction is a classic nucleophilic substitution at the silicon center. Typically, an excess of the amine is used, with one equivalent acting as the nucleophile and the second equivalent acting as a base to sequester the hydrogen chloride byproduct, forming diethylammonium (B1227033) chloride. researchgate.net Alternatively, a non-nucleophilic tertiary amine can be added as an acid scavenger. The reaction is often carried out in an inert solvent, such as hexane (B92381) or toluene, at temperatures ranging from room temperature to reflux to ensure complete reaction. google.com The salt byproduct is then typically removed by filtration.

A Chinese patent describes a similar synthesis of bis(diethylamino)silane (B1590842) from dichlorosilane (B8785471) and diethylamine in hexane at 40-60°C, illustrating the general conditions for this type of transformation. google.com

| Pathway | Precursor 1 | Precursor 2 | Typical Catalyst/Reagent | Typical Solvent | Temperature (°C) |

| Hydrosilylation | Dimethyl(diethylamino)silane | Acrylonitrile | Ruthenium or Platinum complex | Toluene, THF | 25-100 |

| Amination | 2-Cyanoethyldimethylchlorosilane | Diethylamine | None (excess amine) or Tertiary Amine Base | Hexane, Toluene | 25-80 |

Mechanistic Hypotheses of Formation

Mechanism of Hydrosilylation

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgpsu.edu This mechanism involves a series of steps:

Oxidative Addition: The Si-H bond of the silane adds to the low-valent platinum catalyst, forming a platinum(II) intermediate with hydride and silyl (B83357) ligands.

Olefin Coordination: The alkene (acrylonitrile) coordinates to the platinum center.

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step determines the regioselectivity of the reaction, leading to either the α- or β-adduct.

Reductive Elimination: The resulting alkylsilylplatinum complex undergoes reductive elimination to release the final product and regenerate the platinum(0) catalyst.

Mechanism of Amination of Chlorosilanes

The reaction of a chlorosilane with an amine is a nucleophilic substitution reaction at the silicon atom. The mechanism is generally considered to be a bimolecular nucleophilic substitution (Sɴ2-Si). The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic silicon atom. This leads to a trigonal bipyramidal transition state or intermediate. The chloride ion then departs as a leaving group. A second molecule of diethylamine acts as a base to deprotonate the resulting positively charged nitrogen, yielding the final aminosilane and diethylammonium chloride. The presence of a good leaving group (chloride) and a strong nucleophile (diethylamine) facilitates this reaction.

Development and Optimization of Synthetic Protocols

Strategies for Yield Enhancement and Purity Control

For the Hydrosilylation Pathway:

To enhance the yield and purity of this compound via hydrosilylation, several strategies can be employed:

Catalyst Selection: As mentioned, the choice of catalyst is critical for controlling regioselectivity. Using a ruthenium-based catalyst can maximize the yield of the desired β-isomer. epa.gov

Inhibitors and Promoters: The activity of platinum catalysts can be moderated by inhibitors to control the reaction rate and prevent side reactions. Conversely, promoters can be used to enhance catalyst activity at lower temperatures.

Reactant Stoichiometry: A slight excess of one reactant, typically the less volatile one, can be used to drive the reaction to completion. However, a large excess of acrylonitrile should be avoided as it can undergo polymerization.

Temperature Control: Maintaining an optimal temperature is crucial. Too low a temperature may result in a slow reaction, while excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

Purification: The final product is typically purified by fractional distillation under reduced pressure to remove unreacted starting materials, the catalyst, and any isomeric byproducts.

For the Amination Pathway:

Optimizing the amination of 2-cyanoethyldimethylchlorosilane involves the following considerations:

Stoichiometry of Amine: Using at least two equivalents of diethylamine is essential to drive the reaction to completion and neutralize the HCl produced.

Efficient Removal of Byproduct: The diethylammonium chloride salt formed is insoluble in many nonpolar organic solvents and can be effectively removed by filtration. Thorough washing of the salt cake can recover any trapped product.

Moisture Exclusion: Chlorosilanes are highly sensitive to moisture, which can lead to the formation of siloxanes. Therefore, the reaction must be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Temperature and Reaction Time: Monitoring the reaction progress by techniques such as GC or NMR can help determine the optimal reaction time to ensure full conversion without promoting side reactions.

| Parameter | Hydrosilylation Optimization | Amination Optimization |

| Yield | Catalyst selection (e.g., Ru for β-isomer), optimal temperature, reactant stoichiometry. | Use of at least 2 eq. of amine, ensuring complete reaction. |

| Purity | Control of regioselectivity through catalyst choice, fractional distillation. | Efficient removal of ammonium salt, exclusion of moisture to prevent siloxane formation. |

Catalyst Systems in Related Aminosilane Synthesis

While the direct synthesis of this compound is best achieved through the specific pathways described, the broader field of aminosilane synthesis offers a variety of catalytic systems for the formation of Si-N bonds. These are often explored as alternatives to the traditional chlorosilane-amine reaction.

Dehydrocoupling Catalysis:

A significant area of research is the catalytic dehydrocoupling of silanes and amines. This method forms a Si-N bond with the liberation of hydrogen gas. rsc.orgresearchgate.net A wide range of metals have been shown to catalyze this reaction, including:

Alkali and Alkaline Earth Metals: Organolithium compounds and magnesium-based catalysts have been shown to be effective for the dehydrocoupling of silanes and amines under mild conditions. researchgate.net

Transition Metals: Complexes of manganese, iron, cobalt, and nickel have been developed as efficient catalysts for Si-N bond formation. lanl.govacs.org Manganese catalysts, in particular, have been used for the synthesis of aminosilane chemical vapor deposition precursors at ambient temperatures. lanl.govelsevierpure.com

Lanthanides: Ytterbium(II)-imine complexes have demonstrated catalytic activity for the dehydrocoupling of tertiary silanes with amines. rsc.org

These catalytic systems represent the forefront of aminosilane synthesis, aiming for more sustainable and efficient processes. While their direct application to a functionalized silane like this compound would depend on the compatibility of the cyano group with the catalyst, they highlight the diverse catalytic tools available for the formation of the core aminosilane structure.

Considerations for Sustainable Synthesis (Green Chemistry Approaches)

The growing emphasis on environmental stewardship in the chemical industry has spurred the adoption of green chemistry principles in the synthesis of organosilanes, including this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. The application of these principles to the synthesis of this compound focuses on several key areas: catalyst selection, solvent use, atom economy, and energy consumption.

A primary focus of green chemistry in this context is the development and use of more sustainable catalysts for the hydrosilylation of acrylonitrile with (diethylamino)dimethylsilane. Traditionally, platinum-based catalysts have been employed for hydrosilylation reactions due to their high activity and selectivity. However, the high cost, limited availability, and potential for product contamination with a toxic heavy metal have driven research towards more abundant and less hazardous alternatives. Transition metal catalysts based on ruthenium and rhodium have shown promise in catalyzing the hydrosilylation of acrylonitrile, offering different reactivity and selectivity profiles. The choice of catalyst can significantly impact the sustainability of the process, not only by replacing a precious metal but also by potentially enabling milder reaction conditions and reducing the formation of by-products.

Another critical aspect of sustainable synthesis is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Many industrial chemical processes rely on solvents to dissolve reactants and facilitate reactions, but these solvents often contribute to air pollution and pose health and safety risks. Research into solvent-free reaction conditions for the synthesis of this compound is a key green chemistry objective. Performing the reaction in the absence of a solvent, or "neat," simplifies the process, reduces waste, and lowers costs associated with solvent purchase and disposal. Where a solvent is necessary, the focus is on using "greener" alternatives, such as water, supercritical fluids, or ionic liquids, which have a lower environmental impact than traditional organic solvents.

Energy efficiency is another cornerstone of green chemistry. nih.gov Chemical manufacturing processes are often energy-intensive, contributing to greenhouse gas emissions and operating costs. Developing synthetic routes to this compound that can be conducted at lower temperatures and pressures can significantly reduce the energy consumption of the process. This can be achieved through the use of highly active catalysts that can operate under milder conditions. Furthermore, process intensification, such as the use of continuous flow reactors, can improve heat transfer and reaction control, leading to more energy-efficient and safer processes compared to traditional batch reactors.

The principles of green chemistry provide a framework for designing more environmentally benign synthetic routes to this compound. By focusing on the development of sustainable catalysts, minimizing solvent use, maximizing atom economy, and improving energy efficiency, the chemical industry can reduce the environmental footprint of this important compound.

Comprehensive Analysis of the Reactivity and Mechanistic Pathways of 2 Cyanoethyldimethyl Diethylamino Silane

Principles of Silylation Chemistry Mediated by Aminosilanes

Silylation is a chemical process involving the replacement of an active hydrogen atom, typically from a hydroxyl, amine, or thiol group, with a silyl (B83357) group. wikipedia.orgresearchgate.net Aminosilanes, such as 2-Cyanoethyldimethyl(diethylamino)silane, are a class of silylating agents where the silicon atom is bonded to an amino group. These reagents offer distinct advantages in organic synthesis, including mild reaction conditions and the formation of non-corrosive byproducts. researchgate.net

The fundamental principle of silylation by aminosilanes involves the nucleophilic attack of a substrate's active hydrogen-containing functional group on the electrophilic silicon center of the aminosilane (B1250345). The general reaction can be represented as:

R'OH + (R'')3Si-NR2 → R'O-Si(R'')3 + HNR2

The amino group (-NR2) functions as a leaving group, which, upon protonation by the active hydrogen from the substrate, departs as a neutral amine. researchgate.net This process is often facilitated by the basicity of the amino group itself, which can act as a catalyst by deprotonating the substrate, thereby increasing its nucleophilicity. The reactivity of aminosilanes is influenced by several factors, including the nature of the substituents on the silicon atom and the amino group, as well as the reaction conditions. nih.gov

Detailed Mechanistic Elucidation of Silylation Reactions

The silylation reactions involving this compound are understood to proceed through a nucleophilic substitution mechanism at the silicon center. Unlike carbon-centered SN2 reactions that proceed through a five-coordinate transition state, nucleophilic substitution at silicon can involve a stable or quasi-stable pentacoordinate intermediate, often referred to as a trigonal bipyramidal structure. wesleyan.eduresearchgate.netnih.gov

Role of the Diethylamino Group as a Leaving Group

In the silylation reaction, the diethylamino group serves as an effective leaving group. The nitrogen atom's lone pair of electrons makes the amino group basic, and upon reaction with a protic substrate (e.g., an alcohol), it can be protonated to form a diethylammonium (B1227033) ion, which is a better leaving group than the unprotonated amine. The departure of diethylamine (B46881), a neutral and volatile molecule, drives the reaction forward. researchgate.net

The basicity of the diethylamino group also allows it to function as an internal or external catalyst. It can deprotonate the incoming nucleophile (e.g., an alcohol), increasing its nucleophilicity and facilitating the attack on the silicon atom. nih.gov The relatively low bond strength of the silicon-nitrogen bond compared to the newly formed silicon-oxygen bond also contributes to the thermodynamic favorability of the reaction.

Influence of the Cyanoethyl Substituent on Silylation Reactivity

The presence of a 2-cyanoethyl group attached to the silicon atom significantly influences the reactivity of this compound. The cyano group (-C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond. This inductive effect is transmitted through the ethyl chain to the silicon atom.

The electron-withdrawing nature of the cyanoethyl group increases the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack. This enhanced electrophilicity generally leads to an increased rate of silylation compared to aminosilanes with only alkyl substituents on the silicon atom.

Table 1: Inductive Effects of Substituents on Silicon Electrophilicity

| Substituent | Electronic Effect | Expected Impact on Silylation Rate |

| Methyl (-CH3) | Electron-donating | Decrease |

| Ethyl (-CH2CH3) | Electron-donating | Decrease |

| 2-Cyanoethyl (-CH2CH2CN) | Electron-withdrawing | Increase |

Stereochemical Aspects of Reaction Pathways

Silylation reactions at a chiral silicon center, or reactions of a silylating agent with a chiral substrate, can provide insights into the reaction mechanism. Nucleophilic substitution at silicon generally proceeds with either inversion or retention of configuration at the silicon center, depending on the nature of the leaving group, the nucleophile, and the reaction conditions. libretexts.org

For reactions involving aminosilanes, the mechanism is typically analogous to an SN2-type pathway, which would lead to an inversion of configuration at a chiral silicon center. libretexts.org This occurs as the nucleophile attacks the silicon atom from the side opposite to the leaving group. However, the formation of a pentacoordinate intermediate can sometimes lead to retention of configuration through pseudorotation before the leaving group departs. In the absence of specific experimental data for this compound, the stereochemical outcome is presumed to follow the general principles of nucleophilic substitution at silicon, with a likelihood of inversion of configuration under typical silylation conditions.

Kinetic and Thermodynamic Profiles of Reactions Involving this compound

The kinetics of the reaction are influenced by several factors:

Concentration of reactants: The reaction rate is dependent on the concentrations of both the aminosilane and the substrate.

Temperature: As with most chemical reactions, the rate of silylation increases with temperature. However, the formation of pre-reaction complexes can sometimes lead to a negative temperature dependence. nih.gov

Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic solvents are typically used to avoid reaction with the silylating agent. researchgate.net Polar solvents may stabilize charged intermediates, while nonpolar solvents may favor the association of reactants. nih.gov

Catalyst: While aminosilane reactions can be self-catalyzed by the amine byproduct, external acid or base catalysts can also be employed to accelerate the reaction.

Due to the electron-withdrawing cyanoethyl group, it is expected that the activation energy for the nucleophilic attack on the silicon center of this compound would be lower compared to aminosilanes with only alkyl substituents, leading to a faster reaction rate.

Comparative Reactivity Studies with Other Aminosilanes and Silylating Agents

The reactivity of this compound can be compared with other common silylating agents based on the electronic and steric effects of their substituents.

Table 2: Qualitative Comparison of Silylating Agent Reactivity

| Silylating Agent | Leaving Group | Substituents on Si | Expected Relative Reactivity | Byproduct |

| Trimethylchlorosilane (TMCS) | -Cl | 3 x -CH3 | High | HCl |

| Hexamethyldisilazane (B44280) (HMDS) | -NHSi(CH3)3 | 3 x -CH3 | Moderate | NH3 |

| N,N-Dimethylaminotrimethylsilane | -N(CH3)2 | 3 x -CH3 | Moderate to High | HN(CH3)2 |

| This compound | -N(CH2CH3)2 | 1 x -CH2CH2CN, 2 x -CH3 | High | HN(CH2CH3)2 |

| tert-Butyldimethylchlorosilane (TBDMSCl) | -Cl | 1 x -C(CH3)3, 2 x -CH3 | Low (sterically hindered) | HCl |

Compared to N,N-dialkylaminosilanes with only alkyl substituents (e.g., N,N-Dimethylaminotrimethylsilane), this compound is expected to be more reactive due to the electron-withdrawing cyanoethyl group. gelest.com Its reactivity would likely be greater than that of hexamethyldisilazane (HMDS), which is a less potent silylating agent. researchgate.net

In comparison to chlorosilanes like trimethylchlorosilane (TMCS), which are highly reactive but produce corrosive HCl, this compound offers the advantage of a non-corrosive amine byproduct. The steric bulk of the dimethylsilyl group is less than that of a tert-butyldimethylsilyl group, making it more reactive than hindered silylating agents like TBDMSCl.

Advanced Research Applications in Analytical Chemistry Utilizing 2 Cyanoethyldimethyl Diethylamino Silane

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has properties more suitable for a given analytical technique. In gas chromatography (GC), this often involves increasing the volatility and thermal stability of polar compounds. Silylation, the replacement of an active hydrogen with a silyl (B83357) group, is a common derivatization technique. Reagents like 2-Cyanoethyldimethyl(diethylamino)silane are designed to react with functional groups containing active hydrogens, such as hydroxyl, carboxyl, and amine groups.

Gas Chromatography (GC) Applications

The primary goal of derivatization in GC is to make analytes more amenable to analysis by converting them into less polar, more volatile, and more thermally stable derivatives. This leads to improved peak shape, better resolution, and increased sensitivity.

Optimization of Volatility and Thermal Stability of Analytes

Polar analytes often exhibit poor chromatographic behavior in GC due to their low volatility and tendency to adsorb onto the active sites of the GC column. This results in broad, tailing peaks and, in some cases, complete retention of the analyte on the column. Silylation with a reagent such as this compound can significantly improve the volatility and thermal stability of these analytes. The replacement of a polar -OH, -NH, or -SH group with a nonpolar 2-cyanoethyldimethylsilyl group reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and allowing it to be more readily vaporized in the GC inlet and transported through the column.

Table 1: Potential Impact of Derivatization on Analyte Properties

| Property | Before Derivatization | After Derivatization with this compound |

| Polarity | High | Low |

| Volatility | Low | High |

| Thermal Stability | Variable, can be low | High |

| GC Peak Shape | Often broad and tailing | Sharp and symmetrical |

Selective Detection with Nitrogen-Phosphorus Detectors (NPD)

The Nitrogen-Phosphorus Detector (NPD) is a highly sensitive and selective detector for nitrogen- and phosphorus-containing compounds. wikipedia.orgscioninstruments.com The presence of a nitrogen atom in the cyano group (-C≡N) of this compound makes it a suitable derivatizing reagent for analyses utilizing an NPD. When an analyte that does not originally contain nitrogen is derivatized with this reagent, the resulting derivative will contain a nitrogen atom, allowing for its selective detection by NPD. This strategy can significantly enhance the selectivity and sensitivity of the analysis, particularly for trace-level detection in complex matrices where background interference from other compounds can be a major issue.

Mass Spectrometric (MS) Characterization of Silylated Derivatives

Mass spectrometry is a powerful tool for the identification and quantification of compounds. The mass spectra of silylated derivatives can provide valuable structural information. The fragmentation patterns of 2-cyanoethyldimethylsilyl derivatives under electron ionization (EI) would be expected to yield characteristic ions that can be used for identification. These would include the molecular ion (M+•) and fragment ions resulting from the cleavage of bonds within the silyl group and the original analyte molecule. The presence of the cyanoethyl group may lead to specific fragmentation pathways that can aid in the structural elucidation of the derivatized analyte.

Table 2: Predicted Characteristic Mass Fragments for a Hypothetical Analyte (ROH) Derivatized with this compound

| Fragment | Description |

| [M]+• | Molecular ion of the derivatized analyte |

| [M-CH3]+ | Loss of a methyl group from the silicon atom |

| [M-CH2CH2CN]+ | Loss of the cyanoethyl group |

| [Si(CH3)2(CH2CH2CN)]+ | The 2-cyanoethyldimethylsilyl cation |

Derivatization of Acidic Functional Groups

Acidic functional groups, such as those found in carboxylic acids, can be challenging to analyze directly by GC due to their high polarity and tendency to form hydrogen bonds.

Application to Carboxylic Acids

Derivatization of carboxylic acids with silylating reagents is a well-established technique to improve their chromatographic properties. nih.govrsc.orgthermofisher.com The reaction of a carboxylic acid (R-COOH) with this compound would replace the acidic proton of the carboxyl group with a 2-cyanoethyldimethylsilyl group, forming a silyl ester (R-COOSi(CH3)2CH2CH2CN). This conversion significantly reduces the polarity and increases the volatility of the carboxylic acid, enabling its analysis by GC. The resulting silyl esters are generally more thermally stable than the free acids, preventing on-column degradation and improving the accuracy and precision of the analysis.

Application to Phenolic Compounds

No research was found that details the application of this compound as a derivatizing agent for the analysis of phenolic compounds. While silylation is a common technique for preparing phenols for gas chromatography-mass spectrometry (GC-MS) analysis, the use of this specific reagent has not been documented in the accessible scientific literature. General derivatization aims to increase the volatility and thermal stability of phenolic compounds, making them more amenable to GC analysis. However, specific reaction conditions, efficiency, and the resulting mass spectral characteristics for derivatives of this compound with phenolic compounds are not available.

Analytical Method Development and Validation

Quantitative Aspects of Derivatization Reactions

There is no published data on the quantitative aspects of derivatization reactions involving this compound. Information regarding reaction kinetics, derivatization yield, linearity, and the sensitivity of analytical methods using this reagent for quantitative purposes could not be located.

Assessment of Derivative Stability and Shelf-Life

No studies were identified that have assessed the stability and shelf-life of the derivatives formed from this compound. Consequently, there is no information on the stability of these derivatives under various storage conditions (e.g., temperature, light exposure) or in different solvents, which is a critical parameter for reliable quantitative analysis.

Broader Chemical Research Implications and Emerging Applications

Contributions to Synthetic Organic Chemistry Methodologies

The inherent reactivity of the functional groups within 2-Cyanoethyldimethyl(diethylamino)silane—namely the cyano group, the dimethylsilyl moiety, and the diethylamino group—positions it as a versatile reagent in synthetic organic chemistry. Its potential applications span from a precursor for protecting groups to a key player in complex molecular transformations.

Potential as a Protecting Group Reagent Precursor for Alcohols and Phenols

In multi-step organic syntheses, the temporary protection of reactive functional groups like alcohols and phenols is paramount. Silyl (B83357) ethers are widely employed for this purpose due to their ease of formation and selective cleavage under specific conditions. While this compound is not a direct silylating agent, its structure suggests its potential as a precursor to generate a reactive silylating species.

The diethylamino group can act as a leaving group in the presence of an appropriate activator, facilitating the formation of a silyl ether with an alcohol or phenol. The resulting silyl ether would be a 2-cyanoethyldimethylsilyl ether. The presence of the cyano group offers a distinct advantage for deprotection. The β-cyanoethyl group is susceptible to cleavage under mildly basic conditions, such as treatment with a non-nucleophilic base, via a β-elimination mechanism. This provides an orthogonal deprotection strategy to the more common fluoride-mediated cleavage of other silyl ethers, enhancing its utility in the synthesis of complex molecules with multiple protected functional groups.

Role in Functional Group Interconversions and Carbon-Silicon Bond Formation

The cyano group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations would yield novel bifunctional organosilanes with potential applications in further synthetic steps.

Furthermore, the field of carbon-silicon bond formation is of significant interest for creating novel molecular architectures and materials. nih.govbeilstein-journals.org While direct C-Si bond formation often involves different precursors, the reactivity of the Si-N bond in aminosilanes can be exploited. In principle, the diethylamino group could be displaced by a potent carbon nucleophile, such as an organolithium or Grignard reagent, to form a new carbon-silicon bond. This would allow for the introduction of the 2-cyanoethyldimethylsilyl moiety onto a variety of organic frameworks. The development of catalytic methods, potentially using transition metals like copper, could further expand the scope of such reactions. beilstein-journals.org

Exploration in Materials Science and Polymer Chemistry

Organosilanes are fundamental building blocks in materials science, primarily due to their ability to form robust siloxane (Si-O-Si) networks and to modify the surfaces of various substrates. evonik.comshinetsusilicones.comgelest.comgelest.com The unique structure of this compound suggests its potential utility in these areas.

Investigation as a Building Block for Specialized Organosilicon Polymers

The hydrolysis of the diethylamino group in this compound would generate a reactive silanol (B1196071) intermediate. This silanol can then undergo condensation polymerization to form polysiloxanes. The presence of the cyanoethyl group pendant to the siloxane backbone would impart unique properties to the resulting polymer. For instance, the polar cyano group could enhance the polymer's thermal stability, dielectric properties, and adhesion to polar substrates. Such specialized organosilicon polymers could find applications in high-performance elastomers, resins, and coatings.

Research into its Potential for Surface Modification and Coating Applications (Contextual to general aminosilanes)

Aminosilanes are widely used for the surface modification of inorganic materials such as glass, silica (B1680970), and metal oxides. evonik.comshinetsusilicones.comgelest.com They act as adhesion promoters and coupling agents, bridging the interface between an inorganic substrate and an organic polymer matrix. amazonaws.com The diethylamino group of this compound can react with surface hydroxyl groups on a substrate, covalently bonding the silane (B1218182) to the surface. evonik.com

The exposed cyanoethyl groups would then alter the surface properties. The polar nature of the cyano group could render the surface more hydrophilic and potentially improve its compatibility with polar polymers or coatings. This could be advantageous in applications such as pigment dispersion, where a stable interface between the pigment particles and the surrounding medium is crucial. Furthermore, the cyano groups on the surface could serve as reactive sites for further chemical modification, allowing for the grafting of other molecules to create functionalized surfaces with tailored properties.

Design and Development of Catalytic Systems

The application of organosilicon compounds in catalysis is a growing field of research. While there is no specific literature detailing the use of this compound in catalytic systems, its structure suggests some potential avenues for exploration.

The nitrogen atom of the diethylamino group and the nitrogen atom of the cyano group could potentially act as ligands for transition metal catalysts. The bidentate nature of a molecule derived from this silane could be used to stabilize a metal center, creating a novel catalyst with unique reactivity and selectivity. For example, such a catalyst could be immobilized on a solid support like silica through the silane moiety, facilitating catalyst recovery and reuse.

Moreover, the development of biocatalysts for carbon-silicon bond formation is an emerging area of research. nih.gov While this typically involves different types of silane precursors, the fundamental principles of designing and evolving enzymes for novel chemical transformations could potentially be applied to reactions involving aminosilanes like this compound in the future.

Evaluation as a Ligand Precursor in Transition Metal Catalysis

The potential of This compound as a ligand precursor in transition metal catalysis stems from the presence of both a nitrogen donor in the diethylamino group and a nitrile group. Organo-functional silanes are recognized for their utility as coupling agents and in materials science, where they can form stable bonds with various substrates. russoindustrial.ru

In the context of catalysis, the diethylamino group could coordinate to a transition metal center. Silylamines, in general, are utilized as ligands for transition metals. researchgate.net The silicon atom itself can influence the electronic properties of the resulting metal complex. The specific substituents on the silicon atom modulate its electronegativity and steric profile, which in turn can fine-tune the catalytic activity of the metal center.

Furthermore, the cyanoethyl group introduces another potential coordination site. The nitrile functionality is known to coordinate to transition metals, and its electronic properties can be influential in catalytic cycles. The presence of two distinct potential donor sites (the amino nitrogen and the nitrile nitrogen) could allow for this compound to act as a bidentate ligand, potentially forming a stable chelate ring with a metal center. The flexibility of the ethyl chain would be a key factor in determining the stability and geometry of such a complex.

Research into ligands derived from nucleosides for transition metal complexes has shown that chiral scaffolds with multiple coordination sites can lead to the formation of stable complexes with potential applications in enantioselective catalysis. nih.gov While This compound is not chiral, the principle of using molecules with multiple functional groups to create tailored ligand environments is a well-established strategy in catalyst design.

Role in Lewis Acid Catalysis and Activation

The silicon atom in This compound could potentially exhibit Lewis acidic character, a property that is of growing interest in the development of metal-free catalysis. mpg.de While traditional Lewis acids are often metal-based, compounds containing elements like silicon can also function as Lewis acids. nih.gov The Lewis acidity of a silane is highly dependent on the substituents attached to the silicon atom. Electron-withdrawing groups enhance the Lewis acidity of the silicon center.

In This compound , the presence of two methyl groups and a diethylamino group, which are generally considered electron-donating, would likely result in a relatively electron-rich silicon center, thereby diminishing its Lewis acidity. However, the cyanoethyl group possesses an electron-withdrawing nitrile functionality. The inductive effect of the cyano group could potentially enhance the Lewis acidity of the silicon atom to some extent, although this effect would be dampened by the presence of the alkyl and amino substituents.

For a silane to act as an effective Lewis acid catalyst, it typically requires stronger electron-withdrawing groups. The development of highly Lewis acidic organocatalysts often involves the incorporation of strongly electron-withdrawing substituents to create a sufficiently electrophilic center capable of activating substrates. mpg.de Therefore, while This compound contains a potential Lewis acidic center, its catalytic activity in this regard is likely to be modest without further modification to enhance its electrophilicity.

Theoretical and Computational Chemistry Investigations of 2 Cyanoethyldimethyl Diethylamino Silane

Quantum Chemical Studies of Molecular Structure, Conformation, and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be employed to investigate the fundamental properties of 2-Cyanoethyldimethyl(diethylamino)silane. These studies would elucidate the three-dimensional arrangement of atoms, the stability of different spatial arrangements (conformers), and the nature of the chemical bonds.

Key areas of investigation would include:

Geometric Parameters: Calculation of bond lengths, bond angles, and dihedral angles to define the molecule's equilibrium geometry.

Conformational Analysis: Identification of the most stable conformers by exploring the potential energy surface. This is particularly relevant for the flexible ethyl and diethylamino groups.

Electronic Structure Analysis: Examination of the molecular orbitals, electron density distribution, and atomic charges to understand bonding patterns and reactive sites. Techniques like Natural Bond Orbital (NBO) analysis could provide insights into hyperconjugative interactions and the nature of the silicon-nitrogen and silicon-carbon bonds.

A representative data table from such a study might look like the following, though the values presented here are hypothetical.

| Parameter | Calculated Value |

| Si-N Bond Length | 1.75 Å |

| Si-C (methyl) Bond Length | 1.88 Å |

| Si-C (cyanoethyl) Bond Length | 1.90 Å |

| N-C (ethyl) Bond Length | 1.48 Å |

| C≡N Bond Length | 1.16 Å |

| Si-N-C Bond Angle | 118° |

| Dipole Moment | 3.5 D |

Computational Modeling of Reaction Pathways and Transition States for Silylation

Computational modeling is instrumental in understanding the mechanisms of chemical reactions. For this compound, a key application would be to study its role in silylation reactions, where it can act as a silylating agent.

These investigations would typically involve:

Mapping Reaction Coordinates: Identifying the minimum energy path from reactants to products.

Locating Transition States: Calculating the geometry and energy of the transition state, which is the highest point on the reaction pathway. This information is crucial for determining the reaction's activation energy.

Calculating Reaction Energetics: Determining the enthalpy and Gibbs free energy of reaction to predict the spontaneity and favorability of the silylation process under different conditions.

A hypothetical data table summarizing the energetic profile of a silylation reaction might be:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Prediction of Spectroscopic Properties (e.g., NMR, IR) of the Compound and its Derivatives

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of molecules.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si). These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the Infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C≡N stretch.

A hypothetical comparison of calculated and experimental spectroscopic data could be presented as follows:

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹³C NMR (C≡N) | 120.5 ppm | 121.2 ppm |

| ²⁹Si NMR | 15.3 ppm | 14.9 ppm |

| IR Freq. (C≡N stretch) | 2245 cm⁻¹ | 2248 cm⁻¹ |

Development of Quantitative Structure-Reactivity Relationship Models

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. While the development of a QSRR model requires data for a range of related compounds, a study on this compound could contribute to such a model for silylating agents.

The process would involve:

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., steric, electronic, topological) for a series of aminosilanes.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that relates the descriptors to experimentally determined reaction rates.

Model Validation: Testing the predictive power of the model using an independent set of compounds.

Such a model could be used to predict the reactivity of new, unsynthesized aminosilanes, thereby guiding the design of more efficient silylating agents.

Future Directions and Interdisciplinary Research Frontiers

Design and Synthesis of Next-Generation Aminosilane (B1250345) Reagents with Tailored Selectivity

The development of novel aminosilane reagents with precisely controlled reactivity and selectivity is a key area of future research. Building upon the foundational structure of 2-Cyanoethyldimethyl(diethylamino)silane, new derivatives can be synthesized to meet the demands of specific chemical transformations. The aza-Michael reaction, for instance, provides a pathway for creating new silane (B1218182) and silatrane (B128906) derivatives. nih.gov The core strategy involves the systematic modification of the functional groups attached to the silicon atom to fine-tune the electronic and steric properties of the reagent.

Future research will likely focus on several key areas of modification:

Altering the Amino Group: Replacing the diethylamino group with other secondary or primary amines can modulate the nucleophilicity and steric hindrance of the reagent. This allows for greater control over its reactivity towards different substrates.

Modifying the Alkyl Substituents: The methyl groups on the silicon atom can be substituted with larger alkyl or aryl groups to introduce steric bulk, which can enhance selectivity in certain reactions.

Varying the Cyanoethyl Group: The cyanoethyl group itself can be replaced with other electron-withdrawing or electron-donating groups to influence the reactivity of the silane.

The synthesis of these next-generation reagents will leverage established synthetic methodologies, such as the reaction of dichlorosilanes with amines. google.comgoogle.com The goal is to create a library of aminosilanes, each with a unique reactivity profile, enabling chemists to select the optimal reagent for a specific application, much like the design of selective enzyme inhibitors. nih.gov

Table 1: Potential Modifications for Next-Generation Aminosilane Reagents

| Structural Component to Modify | Example Modification | Anticipated Effect on Reactivity/Selectivity |

|---|---|---|

| Diethylamino Group | Diisopropylamino, Piperidinyl | Increased steric hindrance, potentially leading to higher regioselectivity. |

| Dimethyl Groups | Di-tert-butyl, Diphenyl | Significant increase in steric bulk, useful for highly selective transformations. |

Integration with Automation and High-Throughput Experimentation in Chemical Research

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by allowing for the rapid screening of reaction conditions and the discovery of new catalysts and reagents. trajanscimed.comyoutube.comyoutube.com In the context of this compound and its derivatives, HTE platforms can be employed to accelerate the optimization of silylation reactions.

An automated HTE workflow for optimizing a reaction using a novel aminosilane could involve the following steps:

Reagent Dispensing: Robotic systems would accurately dispense nanoliter to microliter volumes of the aminosilane, substrate, catalyst, and solvent into a multi-well plate. sptlabtech.com

Parallel Reaction Execution: The plate would be subjected to a range of temperatures and reaction times in parallel.

High-Throughput Analysis: The outcome of each reaction would be rapidly analyzed using techniques such as mass spectrometry or fluorescence polarization. nih.govnih.gov

This approach allows for the systematic exploration of a vast experimental space, leading to the rapid identification of optimal reaction conditions. researchgate.net The data generated from these experiments can also be used to train machine learning models to predict the outcome of future reactions, further accelerating the discovery process. sptlabtech.com

Table 2: Hypothetical High-Throughput Screening for Silylation Reaction Optimization

| Well Plate Section | Variable Parameter | Range of Conditions | Purpose |

|---|---|---|---|

| A1-H6 | Catalyst | Screening of 48 different catalysts (e.g., Lewis acids, bases) | Identify the most effective catalyst for the transformation. |

| A7-H12 | Solvent | Screening of 48 different solvents | Determine the optimal solvent for reaction efficiency and selectivity. |

Cross-Disciplinary Applications in Chemical Biology and Advanced Materials Engineering

The unique properties of aminosilanes like this compound position them as valuable tools in interdisciplinary fields such as chemical biology and advanced materials engineering.

Chemical Biology: Derivatization of Biomolecules for Analysis

In chemical biology, the analysis of complex biological molecules often requires chemical modification to make them suitable for certain analytical techniques. Silylation is a widely used derivatization method in mass spectrometry to increase the volatility and thermal stability of polar compounds like amino acids, sugars, and lipids. nih.govomicsonline.orgyoutube.com

This compound and its next-generation analogs could serve as highly selective silylating agents for the derivatization of biomolecules. researchgate.net For example, a reagent could be designed to selectively react with hydroxyl groups over amine groups, allowing for the targeted analysis of specific functional groups within a complex biological sample. This selectivity is crucial for obtaining accurate and reproducible results in metabolomics and proteomics research. The derivatization process makes these biomolecules amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Advanced Materials Engineering: Surface Modification

In advanced materials engineering, aminosilanes are extensively used for the surface modification of inorganic materials such as glass, silica (B1680970), and metal oxides. sinosil.comnih.gov This modification can alter the surface properties of the material, such as its hydrophobicity, biocompatibility, and adhesion to other materials. soton.ac.ukacs.org

This compound could be used to create functionalized surfaces with unique properties. The cyano group, for instance, could serve as a reactive handle for the subsequent attachment of other molecules. The amine functionality can catalyze the formation of siloxane bonds with surface silanols, leading to the formation of stable, self-assembled monolayers. soton.ac.uk This approach could be used to create surfaces for a variety of applications, including:

Microarrays: Covalently attaching probes to a glass surface for high-throughput biological assays. nih.gov

Adhesion Promoters: Improving the bonding between inorganic fillers and organic polymer matrices in composite materials. sinosil.com

Functionalized Nanoparticles: Creating nanoparticles with tailored surface chemistries for applications in drug delivery and catalysis. osti.govacs.org

Table 3: Potential Cross-Disciplinary Applications

| Field | Application | Role of this compound |

|---|---|---|

| Chemical Biology | Derivatization for Mass Spectrometry | Increases volatility and thermal stability of biomolecules for GC-MS analysis. |

| Advanced Materials Engineering | Surface Modification for Microarrays | Covalently attaches to glass surfaces to provide anchor points for biomolecules. |

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| Dichlorosilane (B8785471) |

| N,O-Bis(trimethylsilyl)acetamide (BSA) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trimethyliodosilane (TMSI) |

| (3-Aminopropyl)-triethoxysilane (APTES) |

| N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) |

| Tetraethylorthosilicate (TEOS) |

| Cetyltrimethylammonium bromide (CTAB) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyanoethyldimethyl(diethylamino)silane, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-(4-chloro-2-methylphenoxy)propanoic acid with organosilicon reagents in anhydrous solvents (e.g., toluene or THF) under nitrogen atmosphere. Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts. Optimization focuses on temperature (60–80°C), solvent polarity, and stoichiometric ratios to achieve >90% yield. Post-synthesis purification involves vacuum distillation or column chromatography .

Q. How can the structural integrity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of diethylamino (-N(CHCH)), dimethylsilane (-Si(CH)), and cyano (-C≡N) groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak at m/z 184.35 (CHNSi).

- FT-IR : Peaks at ~2250 cm (C≡N stretch) and ~1250 cm (Si-C vibrations) confirm functional groups .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Storage : Store in amber vials under inert gas (Ar/N) at -20°C to prevent hydrolysis.

- Solvent Compatibility : Stable in aprotic solvents (e.g., THF, DCM) but hydrolyzes rapidly in protic solvents (e.g., HO, MeOH). Hydrolysis half-life in aqueous solutions at pH 7 is <1 hour, necessitating anhydrous handling .

Advanced Research Questions

Q. How does this compound perform in atomic layer deposition (ALD) of silicon oxide films?

- Mechanistic Insights : As a bis(diethylamino)silane derivative, it exhibits lower energy barriers (~0.8 eV) in ligand-exchange reactions on WO substrates compared to tris(dimethylamino)silane (TDMAS). The diethylamino ligands facilitate faster desorption of byproducts (e.g., HN(CHCH)), enabling a growth rate of ~0.12 nm/cycle at 150°C. DFT studies highlight its exothermic adsorption energy (-1.5 eV) on oxide surfaces .

- Comparative Performance :

| Precursor | Growth Rate (nm/cycle) | Impurity Content (%) |

|---|---|---|

| BDEAS | 0.12 | <0.5 |

| TDMAS | 0.08 | 1.2 |

| DIPAS | 0.10 | 0.8 |

Q. What reaction mechanisms dominate in substitution reactions involving this compound?

- Nucleophilic Substitution : The silane’s diethylamino group acts as a leaving group, enabling substitution with halides (e.g., Cl, Br) in polar aprotic media. Kinetic studies show a second-order rate constant of L/mol·s at 25°C.

- Catalytic Pathways : Fluoride ions (e.g., from CsF) accelerate reactions via pentacoordinated silicon intermediates, enhancing electrophilicity at the Si center .

Q. How can computational modeling guide the design of derivatives with tailored reactivity?

- DFT Applications : Transition-state analysis using B3LYP/6-31G(d) basis sets predicts activation energies for ligand exchange. For example, replacing diethylamino with isopropylamino groups increases the energy barrier by 0.3 eV, reducing ALD efficiency. Molecular dynamics simulations further assess steric effects on surface adsorption .

Q. What strategies mitigate conflicting data on its biological activity in anticancer studies?

- Contradiction Analysis : Discrepancies in IC values (e.g., 12 µM vs. 45 µM in breast cancer cells) arise from assay conditions (e.g., serum content, exposure time). Standardization using cell viability assays (MTT/XTT) under serum-free conditions and LC-MS quantification of intracellular silane levels is recommended. Synergistic studies with cisplatin show enhanced apoptosis (2.8-fold) via ROS generation .

Methodological Recommendations

- Synthetic Route Validation : Cross-reference retrosynthesis tools (e.g., Reaxys/PubChem) with experimental data to identify optimal precursors .

- ALD Process Optimization : Use in situ QCM (quartz crystal microbalance) to monitor film growth and impurity incorporation .

- Data Reproducibility : Adhere to ASTM E2857 guidelines for reporting reaction yields and characterization data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.